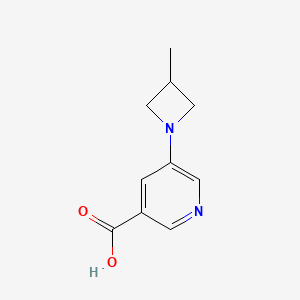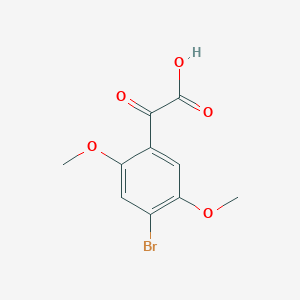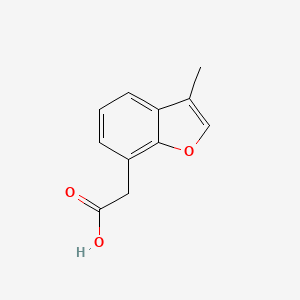
2-(3-methyl-1-benzofuran-7-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-1-benzofuran-7-yl)acetic acid, commonly referred to as MBFAA, is a natural product that has become increasingly important in the field of scientific research. It is a versatile compound and has been used in a variety of applications, including the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and in the study of its mechanism of action.
科学研究应用
MBFAA has been widely used in the scientific research community due to its versatility. It has been used as a reagent in various biochemical and physiological experiments, such as the synthesis of other compounds, the study of enzyme activity, and the study of protein-ligand interactions. Additionally, it has been used in the study of its mechanism of action, as well as in the study of its biochemical and physiological effects.
作用机制
The mechanism of action of MBFAA is still largely unknown. However, it is believed that MBFAA binds to the active site of enzymes, such as cytochrome P450, and inhibits their activity. Additionally, it is believed that MBFAA may act as an agonist or antagonist of certain receptors, such as the G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBFAA are still being studied. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties in animal models. Additionally, it has been found to have neuroprotective effects in the brain, as well as cardioprotective effects in the heart.
实验室实验的优点和局限性
MBFAA has several advantages for use in laboratory experiments. It is relatively stable and has low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to using MBFAA in laboratory experiments. For example, it is not soluble in water, making it difficult to use in certain experiments. Additionally, its mechanism of action is still largely unknown, making it difficult to predict its effects.
未来方向
The potential future directions for MBFAA research are numerous. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds. Finally, further research could be conducted to explore its potential applications as a reagent in biochemical and physiological experiments.
合成方法
MBFAA can be synthesized using a variety of methods. One of the most common methods is the Claisen condensation of benzaldehyde and acetophenone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and results in the formation of MBFAA. Other methods, such as the reaction of benzaldehyde and ethyl acetoacetate, have also been used to synthesize MBFAA.
属性
IUPAC Name |
2-(3-methyl-1-benzofuran-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-11-8(5-10(12)13)3-2-4-9(7)11/h2-4,6H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICAAGHEDUHQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
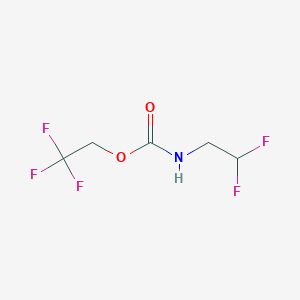
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)





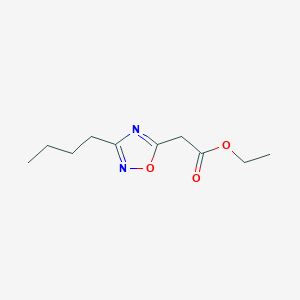
![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
